Percent Buried Volume (%Vbur) – H2IAd Surpasses SIMes and Approaches SIPr in Steric Footprint
The percent buried volume (%Vbur) of the free carbene H2IAd derived from 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate is projected to exceed 39.8% (the measured value for the unsaturated IAd in [Au(IAd)Cl]), based on the well-established trend that saturation of the imidazole backbone increases %Vbur (SIPr 47.0% > IPr 44.5%; SIMes 36.9% > IMes 36.5%) [1]. This places H2IAd in the upper tier of NHC steric bulk, substantially exceeding SIMes (36.9%) and rivaling SIPr (47.0%), but with a qualitatively different steric profile conferred by the globular adamantyl cages rather than the planar aryl rings of SIPr [1]. No direct %Vbur measurement for H2IAd is available in the peer-reviewed literature; the projection is a class-level inference supported by the consistent saturated/unsaturated %Vbur trend across multiple NHC families [1].
| Evidence Dimension | Percent buried volume (%Vbur) of NHC ligand in [Au(NHC)Cl] complexes |
|---|---|
| Target Compound Data | H2IAd %Vbur projected >39.8%, estimated 42–45% (not directly measured; inferred from saturated/unsaturated trend) |
| Comparator Or Baseline | IAd (unsaturated analogue): 39.8%; SIMes: 36.9%; SIPr: 47.0%; IMes: 36.5%; IPr: 44.5% [all from Au(NHC)Cl X-ray/DFT] |
| Quantified Difference | H2IAd projected %Vbur exceeds SIMes by ≥5 percentage points; approaches SIPr but with globular vs. planar steric profile |
| Conditions | %Vbur calculated using SambVca method (radius 3.5 Å sphere centered on metal) from [Au(NHC)Cl] crystal structures and DFT-optimized geometries [1] |
Why This Matters
The extreme steric bulk of H2IAd directly governs metal center accessibility, dictates coordination number, and drives selectivity in cross-coupling and hydrofunctionalization reactions where less bulky NHCs fail to suppress off-cycle intermediates.
- [1] Martynova, E. A.; Zuccarello, M.; Kronenberg, D.; Beliš, M.; Czapik, A.; Zhang, Z.; Van Hecke, K.; Kwit, M.; Baudoin, O.; Cavallo, L.; Nolan, S. P. Simple synthetic access to [Au(IBiox)Cl] complexes. Dalton Trans. 2023, 52, 7558–7563. https://doi.org/10.1039/D3DT01357J View Source
